molecular formula C7H7BClNO4 B578100 (2-(Chloromethyl)-5-nitrophenyl)boronic acid CAS No. 1217500-80-5

(2-(Chloromethyl)-5-nitrophenyl)boronic acid

Cat. No.: B578100
CAS No.: 1217500-80-5
M. Wt: 215.396
InChI Key: BUTLINWGOGSREG-UHFFFAOYSA-N
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Description

(2-(Chloromethyl)-5-nitrophenyl)boronic acid ( 1217500-80-5) is a versatile aromatic boronic acid derivative that serves as a valuable building block in organic synthesis and pharmaceutical research . This compound integrates two key functional handles: a boronic acid group, which facilitates participation in Suzuki-Miyaura cross-coupling reactions, and a chloromethyl group, which offers a site for further nucleophilic substitution. The electron-withdrawing nitro group at the meta-position further enhances its reactivity and directs subsequent chemical transformations. As a result, this compound is particularly useful for constructing complex molecular architectures, especially in the synthesis of pharmaceutical intermediates and functional materials . It is commonly used as a precursor in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. The compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain stability . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(chloromethyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTLINWGOGSREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])CCl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675142
Record name [2-(Chloromethyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-80-5
Record name B-[2-(Chloromethyl)-5-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Chloromethyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design

Starting with 2-(chloromethyl)phenylboronic acid, nitration could target the para position relative to the boronic acid. However, the nitro group’s meta-directing nature complicates this approach.

Adapted Nitration Protocol from Patent CN104788484A

The patent demonstrates nitration of phenylboronic acid using HNO₃ in acetic anhydride with ammonium nitrate, achieving 98% yield for 2-nitrophenylboronic acid. Adapting this:

ParameterCondition
Substrate2-(Chloromethyl)phenylboronic acid
Nitrating AgentHNO₃ (2–4 equiv)
SolventAcetic anhydride
CatalystNH₄NO₃ (0.015 equiv)
Temperature0–50°C
Yield (Theoretical)85–90%

Challenges :

  • Competing nitration at positions 4 and 6 due to boronic acid’s directing effects.

  • Risk of boronic acid decomposition under strong acidic conditions.

Chloromethylation of 5-Nitrophenylboronic Acid

Chloromethylation via Friedel-Crafts Alkylation

Introducing the chloromethyl group to pre-nitrated phenylboronic acid using chloromethyl methyl ether (MOMCl) and AlCl₃:

ParameterCondition
Substrate5-Nitrophenylboronic acid
Chloromethyl SourceMOMCl (1.2 equiv)
CatalystAlCl₃ (1.5 equiv)
SolventDichloroethane
Temperature40°C, 12 h
Yield (Reported*)70–75%

*Based on analogous chloromethylation of nitroarenes.

Limitations

  • Nitro groups deactivate the ring, requiring harsh conditions that may degrade the boronic acid.

  • Poor regioselectivity if multiple positions are activated.

Convergent Synthesis via Miyaura Borylation

Halogenated Precursor Preparation

Synthesize 2-chloromethyl-5-nitrobenzene bromide, then apply Miyaura borylation:

Step 1: Halogenation
Nitration of 2-chloromethylbromobenzene using mixed acid (H₂SO₄/HNO₃):

ParameterCondition
Substrate2-Chloromethylbromobenzene
Nitrating AgentHNO₃ (1.5 equiv)
SolventH₂SO₄
Temperature0–5°C
Yield88% (analogous to)

Step 2: Borylation
Pd-catalyzed coupling with bis-boronic acid (BBA):

ParameterCondition
Substrate2-Chloromethyl-5-nitrobenzene bromide
Boron SourceB₂(OH)₄ (1.2 equiv)
CatalystPd(OAc)₂ (5 mol%)
LigandXPhos (10 mol%)
BaseK₂CO₃ (3 equiv)
SolventDMF/H₂O (4:1)
Temperature80°C, 12 h
Yield82%

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Direct NitrationFewer stepsRegiochemical challenges60–75%
ChloromethylationLate-stage functionalizationHarsh conditions65–70%
Miyaura BorylationHigh regiocontrolMulti-step synthesis80–85%

Key Insights :

  • Miyaura borylation offers superior control but requires halogenated precursors.

  • Solvent choice critically impacts nitration efficiency (e.g., acetic anhydride vs. DMSO).

Optimization Strategies

Solvent-Catalyst Synergy

  • Acetic anhydride : Enhances nitration rates via in situ acetyl nitrate formation.

  • DMF : Stabilizes Pd catalysts in borylation, improving turnover.

Temperature Gradients

  • Nitration at 0°C minimizes byproducts.

  • Borylation at 80°C balances kinetics and catalyst stability .

Chemical Reactions Analysis

Types of Reactions: (2-(Chloromethyl)-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Boronic acids, including (2-(Chloromethyl)-5-nitrophenyl)boronic acid, have been investigated for their potential anticancer properties. The introduction of boronic acid moieties into bioactive molecules can enhance their selectivity and pharmacokinetic profiles. For instance, compounds containing boronic acids have shown promise as proteasome inhibitors, similar to bortezomib, which is used to treat multiple myeloma .

2. Antibacterial and Antiviral Properties

Research has highlighted the antibacterial and antiviral activities of boronic acids. The structural modifications provided by this compound can lead to compounds with improved efficacy against various pathogens. Studies indicate that boronic acid derivatives can inhibit key enzymes in bacterial and viral replication processes, making them valuable in developing new antimicrobial agents .

3. Drug Design and Development

The unique properties of boronic acids allow them to serve as critical pharmacophores in drug design. The ability of this compound to form reversible covalent bonds with diols makes it an excellent candidate for designing targeted therapies. This characteristic has been exploited in developing enzyme inhibitors and modulators .

Organic Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions

This compound can be utilized as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction facilitates the synthesis of biaryl compounds that are essential in pharmaceuticals and agrochemicals .

2. Synthesis of Boron-Containing Polymers

The compound has been employed in synthesizing boron-containing polymers, which have applications ranging from drug delivery systems to advanced materials with unique mechanical properties. These polymers exhibit enhanced stability and functionality due to the presence of boron .

Case Studies

Case Study 1: Anticancer Drug Development

A study evaluated the effectiveness of a series of boronic acid derivatives, including this compound, against various cancer cell lines. The results indicated that specific modifications led to compounds with significantly higher cytotoxicity compared to their non-boronated counterparts. This highlights the importance of structural diversity in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on the antibacterial properties of this compound demonstrated its effectiveness against resistant strains of bacteria such as Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration that was lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of (2-(Chloromethyl)-5-nitrophenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. The nitro and chloromethyl groups provide additional reactivity, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Steric Hindrance

Table 1: Structural and Electronic Comparison
Compound Name Substituent at Position 2 Substituent at Position 5 Key Properties References
(2-(Chloromethyl)-5-nitrophenyl)boronic acid -CH₂Cl -NO₂ High steric bulk; electron-withdrawing effects enhance boronic acid Lewis acidity. Potential for nucleophilic substitution at -CH₂Cl.
2-Chloro-5-nitrophenylboronic acid -Cl -NO₂ Smaller substituent (-Cl) reduces steric hindrance. Higher reactivity in coupling reactions due to lower steric demand.
(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid -CH₂N(CH₃)₂ -NO₂ Electron-donating -N(CH₃)₂ group reduces boronic acid acidity. Enhanced solubility in polar solvents.
2-Fluoro-5-nitrophenylboronic acid -F -NO₂ Minimal steric hindrance; strong electron-withdrawing effect (-F) increases boronic acid reactivity.

Key Insights :

  • Steric Effects : The chloromethyl group in the target compound introduces significant steric hindrance compared to -Cl or -F analogs. This may reduce its efficiency in Suzuki-Miyaura couplings or resin-based adsorption applications, where bulky groups limit accessibility .

Key Insights :

  • Protease Inhibition : The chloromethyl group in the target compound could mimic chloromethyl ketone warheads (as in ), enabling covalent binding to bacterial proteases while avoiding human off-target effects. This aligns with findings where chloromethyl ketones retained mycobacterial ClpP1P2 inhibition but spared the human proteasome .
  • Tubulin Targeting : Compared to combretastatin-inspired boronic acids (IC₅₀ = 21–22 µM), the chloromethyl group may enhance apoptotic activity by facilitating interactions with tubulin’s hydrophobic pockets .

Biological Activity

(2-(Chloromethyl)-5-nitrophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Boronic acids, in general, are known for their ability to interact with various biological molecules, including carbohydrates, proteins, and nucleic acids. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of this compound can be attributed to its unique chemical structure, which allows it to participate in various biochemical interactions. The compound's boron atom can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of boronate esters. This property is crucial for its role in drug delivery systems and enzyme inhibition.

Key Mechanisms:

  • Boronate Ester Formation: The ability to form stable complexes with diols enhances cellular uptake and specificity towards certain biomolecules.
  • Enzyme Inhibition: Boronic acids can inhibit enzymes such as serine proteases by forming covalent bonds with the active site residues.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • Boronic acids have shown promise as antimicrobial agents, particularly against resistant bacterial strains. The mechanism often involves inhibiting cell wall synthesis or disrupting essential metabolic pathways.
  • Cytotoxicity:
    • Studies have demonstrated that boronic acid derivatives can induce cytotoxic effects in cancer cells by enhancing the delivery of cytotoxic agents like RNase A into the cytosol, leading to increased cell death rates .
  • Protein Delivery:
    • The compound has been explored for its potential in enhancing the delivery of therapeutic proteins into cells, leveraging its ability to bind to cell surface glycans .

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Protein Delivery:
    A study demonstrated that attaching boronic acid moieties to proteins significantly improved their cellular uptake. For instance, when RNase A was boronated, its uptake was five times higher than that of the non-boronated control, confirming the effectiveness of this strategy in enhancing protein delivery .
  • Antimicrobial Efficacy:
    Another study evaluated the antimicrobial properties of various boronic acids against resistant bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antibiotic agent .

Data Tables

Biological Activity Observations References
AntimicrobialSignificant inhibition of resistant bacterial strains
CytotoxicityIncreased cell death in cancer cells
Protein DeliveryEnhanced uptake of RNase A into cells
Enzyme InhibitionInhibition of serine proteases

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2-(Chloromethyl)-5-nitrophenyl)boronic acid, and what are the critical reaction parameters?

  • Methodology : Two approaches are suggested:

  • Path A : Suzuki-Miyaura coupling of a chloromethyl-substituted aryl halide with a boronic ester precursor under Pd catalysis. Optimize base (e.g., K₂CO₃) and solvent (e.g., THF/H₂O) to minimize hydrolysis of the boronic acid .
  • Path B : Direct nitration of (2-(chloromethyl)phenyl)boronic acid using mixed HNO₃/H₂SO₄. Control temperature (<5°C) to prevent over-nitration or boronic acid degradation .
    • Key Parameters : Monitor reaction progress via TLC (Rf shift) and confirm purity by HPLC (>95% by area).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Verify absence of residual solvents (e.g., THF) and confirm boronic acid proton resonance (δ 7.5-8.5 ppm for aromatic protons; δ ~8.3 ppm for B-OH in DMSO-d6) .
  • HPLC-MS : Use a C18 column with acidic mobile phase (0.1% formic acid) to detect hydrolyzed byproducts (e.g., boroxines).
  • Elemental Analysis : Match calculated vs. observed C, H, N, and B content (±0.3% tolerance) .

Q. What storage conditions are optimal for maintaining stability?

  • Stability Data : Related chlorinated nitroarylboronic acids degrade under heat/light. Store at 0–6°C in amber vials under inert gas (Ar/N₂). Purity decreases by ~5% after 6 months at –20°C .

Advanced Research Questions

Q. How does the nitro group influence competing reactivity in cross-coupling reactions?

  • Mechanistic Insight : The nitro group is electron-withdrawing, reducing electron density at the boronic acid site and slowing transmetallation. Competing pathways:

  • Competing Hydrolysis : Elevated pH (>10) accelerates boronic acid → borate formation, reducing coupling efficiency .
  • Side Reactions : Nitro group may participate in unintended reductions (e.g., with Pd catalysts). Use ligand-free conditions (e.g., Pd(OAc)₂) at 80°C to suppress side reactivity .

Q. What strategies mitigate contradictory data in Suzuki-Miyaura reaction yields (e.g., 30% vs. 70% in similar substrates)?

  • Troubleshooting Framework :

  • Byproduct Analysis : Identify boroxine formation (HPLC-MS) or aryl halide homocoupling (GC-MS). Add molecular sieves to sequester H₂O and inhibit boroxine cyclization .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize boronate intermediates.
  • Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) for improved turnover in sterically hindered systems.

Q. How can computational modeling predict electronic effects of the chloromethyl-nitro substitution pattern?

  • DFT Workflow :

  • Calculate Fukui indices to map electrophilic/nucleophilic sites.
  • Simulate HOMO-LUMO gaps to assess reactivity toward Pd(0) oxidative addition.
  • Compare with experimental Hammett σ⁺ values for nitro and chloromethyl groups to validate models .

Q. What analytical techniques resolve ambiguous byproducts in nitration reactions?

  • Advanced Techniques :

  • LC-HRMS : Identify nitro positional isomers (e.g., 3-nitro vs. 5-nitro) via exact mass and fragmentation patterns.
  • X-ray Crystallography : Resolve regioisomeric ambiguities in crystalline derivatives (e.g., pinacol esters).

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